This compound can be classified under the following categories:
The compound is recognized as a mixture of diastereomers, which means it exists in multiple stereoisomeric forms that are not mirror images of each other.
The synthesis of 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- typically involves several key steps:
The molecular structure of 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- can be described as follows:
OCC(O)COC(C1=CC=C(Cl)C=C1Cl)CN2C=CN=C2
The chemical reactivity of 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- includes:
These reactions are significant in synthetic organic chemistry for modifying or functionalizing the compound further.
The mechanism of action for compounds like 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- typically involves:
The physical and chemical properties of 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- include:
The applications of 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)- are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2